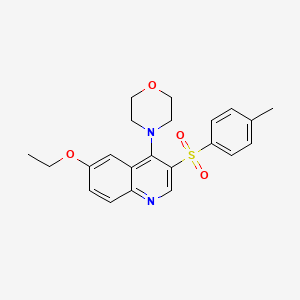
N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide, also known as CPPA, is a chemical compound that has been studied for its potential applications in scientific research. CPPA is a member of the pyrazole family of compounds, which are known to have a variety of biological activities. In
Wissenschaftliche Forschungsanwendungen
N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide has been studied for its potential applications in a variety of scientific research fields. One area of interest is in the study of pain and inflammation. N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide has been shown to have anti-inflammatory properties and may be useful in the development of new pain medications. Additionally, N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide has been studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro, although further studies are needed to determine its efficacy in vivo.
Wirkmechanismus
The exact mechanism of action of N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide is not well understood. However, it is thought to act by inhibiting the activity of certain enzymes and signaling pathways in the body. Specifically, N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects
N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory properties, N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide has been shown to have antioxidant properties, which may help to protect cells from damage. Additionally, N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide has been shown to have anxiolytic effects, which may make it useful in the treatment of anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide is that it is relatively easy to synthesize using standard laboratory techniques. Additionally, N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide has been shown to have a wide range of biological activities, which makes it useful for studying a variety of biological processes. However, one limitation of N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide is that its mechanism of action is not well understood, which makes it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide. One area of interest is in the development of new pain medications. N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide has been shown to have anti-inflammatory properties and may be useful in the development of new drugs for the treatment of pain. Additionally, further studies are needed to determine the efficacy of N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide in the treatment of cancer. Finally, more research is needed to better understand the mechanism of action of N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide, which may lead to the development of new drugs with similar biological activities.
Synthesemethoden
N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-phenyl-1H-pyrazole with chloroacetyl chloride to form 2-chloro-N-phenylacetamide. This intermediate is then reacted with sodium cyanide to form N-(cyanomethyl)-N-phenylacetamide. Finally, this compound is reacted with 4-phenyl-1H-pyrazole to form N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-N-phenyl-2-(4-phenylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c20-11-12-23(18-9-5-2-6-10-18)19(24)15-22-14-17(13-21-22)16-7-3-1-4-8-16/h1-10,13-14H,12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOWVCKYIXIAQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)CC(=O)N(CC#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2873377.png)
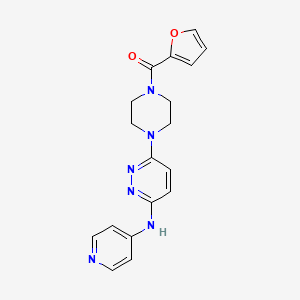
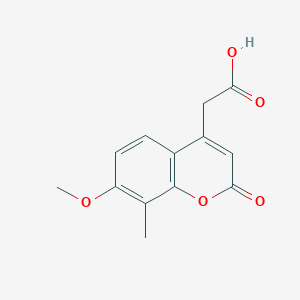
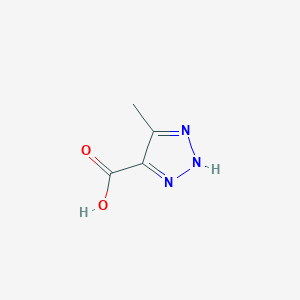
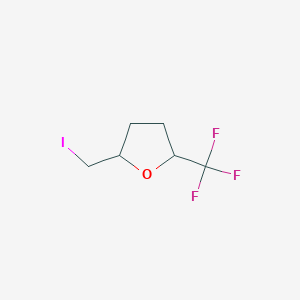

![3-((5-(sec-butylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2873387.png)
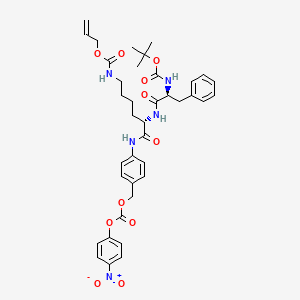
![N,N,6-Trimethyl-1-oxaspiro[2.5]octan-6-amine](/img/structure/B2873390.png)
![1-(4-Chlorophenyl)-3-[1-(3,4-dichlorobenzoyl)pyrazol-3-yl]pyridazin-4-one](/img/structure/B2873391.png)
